molecular formula C17H22N4O4S2 B15106825 N-(4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)methanesulfonamide

N-(4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)methanesulfonamide

Cat. No.: B15106825
M. Wt: 410.5 g/mol
InChI Key: WUSHTNSJQXKQRF-UHFFFAOYSA-N
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Description

N-(4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)methanesulfonamide is a complex organic compound that features a piperazine ring, a thiazole ring, and a methanesulfonamide group. This compound is of interest due to its potential therapeutic applications, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)methanesulfonamide typically involves multiple steps. The process begins with the preparation of the piperazine derivative, followed by the introduction of the thiazole ring and the methanesulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a simpler amine or alcohol.

Scientific Research Applications

N-(4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)methanesulfonamide involves its interaction with specific molecular targets. For instance, it may act as an antagonist to alpha1-adrenergic receptors, blocking the action of endogenous neurotransmitters like noradrenaline and epinephrine . This interaction can lead to various physiological effects, such as vasodilation and reduced blood pressure.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and thiazole-containing molecules, such as:

Uniqueness

What sets N-(4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)methanesulfonamide apart is its unique combination of functional groups, which may confer distinct pharmacokinetic and pharmacodynamic properties. This uniqueness makes it a valuable compound for further research and potential therapeutic development.

Properties

Molecular Formula

C17H22N4O4S2

Molecular Weight

410.5 g/mol

IUPAC Name

N-[4-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]methanesulfonamide

InChI

InChI=1S/C17H22N4O4S2/c1-25-15-6-4-3-5-14(15)20-7-9-21(10-8-20)16(22)11-13-12-26-17(18-13)19-27(2,23)24/h3-6,12H,7-11H2,1-2H3,(H,18,19)

InChI Key

WUSHTNSJQXKQRF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CC3=CSC(=N3)NS(=O)(=O)C

Origin of Product

United States

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